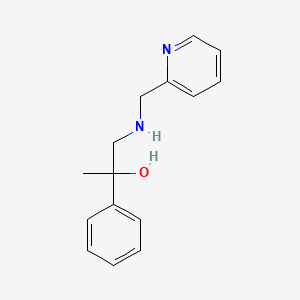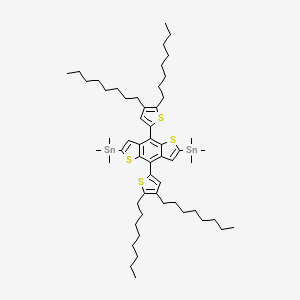
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is a complex organic compound known for its unique structure and properties. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent electron transport capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine typically involves a multi-step process. One common method includes the use of Suzuki cross-coupling reactions, where pyridine rings are attached to a phenylpyrimidine core. The reaction conditions often involve palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
In industrial settings, the compound is produced using vacuum thermal evaporation techniques. This method allows for the formation of self-nanostructured growth on substrates, which is crucial for its application in OLEDs .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine primarily involves its role as an electron transport material. It facilitates the movement of electrons within OLEDs, thereby improving the efficiency and performance of these devices. The molecular targets include the electron transport layers in OLEDs, where it helps in balancing charge recombination .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: Contains a benzene core instead of a pyrimidine core.
Uniqueness
4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is unique due to its high electron mobility and stability, making it an excellent choice for use in OLEDs. Its ability to form self-nanostructured growth further enhances its performance in optoelectronic applications .
Propriétés
Formule moléculaire |
C42H28N6 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
4,6-bis(3,5-dipyridin-3-ylphenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C42H28N6/c1-2-8-29(9-3-1)42-47-40(38-20-34(30-10-4-14-43-25-30)18-35(21-38)31-11-5-15-44-26-31)24-41(48-42)39-22-36(32-12-6-16-45-27-32)19-37(23-39)33-13-7-17-46-28-33/h1-28H |
Clé InChI |
DRJMFCOWJRJJMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CC(=CC(=C6)C7=CN=CC=C7)C8=CN=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
